molecular formula C18H27NO3 B021952 Zucapsaicin CAS No. 7553-53-9

Zucapsaicin

Cat. No.: B021952
CAS No.: 7553-53-9
M. Wt: 305.4 g/mol
InChI Key: YKPUWZUDDOIDPM-UHFFFAOYSA-N
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Description

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a nonenamide chain. It is often studied for its potential biological activities and chemical properties.

Biochemical Analysis

Biochemical Properties

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide interacts with various enzymes, proteins, and other biomolecules. It has been shown to regulate activities that require the activation of a nuclear transcription factor (NF)-kappa B . This interaction plays a key role in viral replication, immune regulation, and the induction of various inflammatory and growth-regulatory genes .

Cellular Effects

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block TNF-mediated activation of NF-kappa B in a dose- and time-dependent manner .

Molecular Mechanism

The molecular mechanism of action of N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it blocks the degradation of I kappa B alpha, thus preventing the nuclear translocation of the p65 subunit of NF-kappa B, which is essential for NF-kappa B activation .

Dosage Effects in Animal Models

The effects of N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide vary with different dosages in animal models. For instance, it has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise in mice .

Metabolic Pathways

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide is involved in various metabolic pathways. It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) . This conversion is facilitated by a wide variety of microbes belonging to the phylum Bacteroidetes .

Transport and Distribution

It is known that it broadly distributes to organs with similar profiles .

Subcellular Localization

It has been found at the highest specific activity in the microsomal fraction and co-distributed with marker enzymes of the endoplasmic reticulum

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide typically involves the reaction of 4-hydroxy-3-methoxybenzylamine with 8-methyl-6-nonenoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide may involve large-scale synthesis using automated reactors. The process may include steps such as purification through recrystallization or chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential therapeutic applications in pain management and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Capsaicin: Another compound with a similar structure, known for its pungent properties and use in pain relief.

    Vanillylamine: Shares the hydroxy-methoxyphenyl group but differs in the aliphatic chain structure.

    Nonivamide: Similar to capsaicin but with a shorter aliphatic chain.

Uniqueness

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide is unique due to its specific combination of functional groups and chain length, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPUWZUDDOIDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859357
Record name N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7553-53-9
Record name N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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